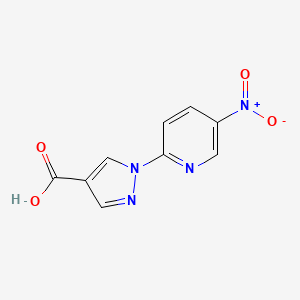

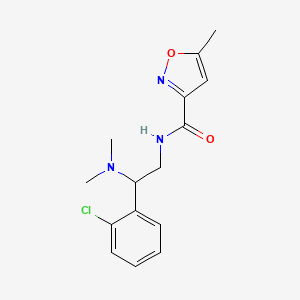

1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(5-Nitropyridin-2-yl)piperazine” is a compound with the CAS Number: 82205-58-1 . It has a molecular weight of 208.22 .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

Molecular Structure Analysis

The molecular formula of “1-(5-Nitropyridin-2-yl)piperazine” is C9H12N4O2 .

Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Physical And Chemical Properties Analysis

“1-(5-Nitropyridin-2-yl)piperazine” is a solid powder . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Transformation and Reactivity : Studies have investigated the reactions of nitropyridin and pyrazole derivatives, revealing pathways for generating various hydrazones and carboxylic acids through processes such as hydrazinolysis and oxidation. These reactions underline the versatility of such compounds in synthetic chemistry, enabling the formation of complex molecules with potential applications in drug development and materials science (Smolyar, 2010).

Bioactivity and Medicinal Applications

- Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives have been synthesized and characterized, with some showing promise as antitumor, antifungal, and antibacterial agents. Crystallographic analysis and theoretical calculations suggest these compounds may interact with biological targets in specific ways, offering insights into their mechanism of action and potential therapeutic applications (Titi et al., 2020).

Structural Studies

- Crystallographic Analysis : The structural elucidation of pyrazole and pyridine derivatives through X-ray crystallography has provided detailed insights into molecular configurations, hydrogen bonding patterns, and crystal packing. These findings are crucial for understanding the physical properties of these compounds and their interactions in biological systems (Portilla et al., 2007).

Energetic Materials

- Development of Energetic Compounds : Novel energetic materials have been designed incorporating pyrazole carboxylic acid derivatives. These compounds exhibit low sensitivity to impact and friction, with acceptable detonation properties. Their synthesis and characterization contribute to the field of energetic materials, potentially offering safer alternatives for industrial and military applications (Zheng et al., 2020).

Molecular Imaging

- Imaging Agent Development : Research into the synthesis of specific pyrazole-pyridine derivatives for use as positron emission tomography (PET) imaging agents has highlighted the potential of these compounds in neuroinflammation studies. These developments could improve the diagnosis and monitoring of neurodegenerative diseases (Wang et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

1-(5-nitropyridin-2-yl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-9(15)6-3-11-12(5-6)8-2-1-7(4-10-8)13(16)17/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFUNTVOSNYPMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])N2C=C(C=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide](/img/structure/B2397489.png)

![4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2397492.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2397501.png)

![(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2397506.png)

![9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2397508.png)

![(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2397510.png)